

Application Notes and Protocols for In Vivo Xenograft Models: Testing UniPR505 Efficacy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

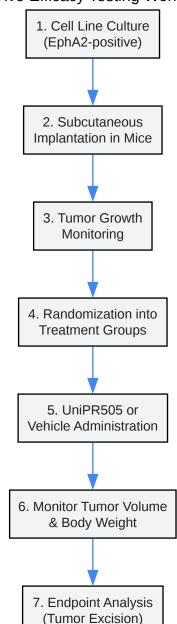
UniPR505 is a potent and selective antagonist of the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a wide array of solid tumors, including glioblastoma, prostate, ovarian, and non-small cell lung cancer.[1][2][3][4] Overexpression of EphA2 is often correlated with poor prognosis and increased metastatic potential.[3] **UniPR505** exerts its anticancer effects by inhibiting EphA2 phosphorylation, which in turn disrupts downstream signaling pathways crucial for angiogenesis and tumor growth. These application notes provide detailed protocols for evaluating the in vivo efficacy of **UniPR505** using subcutaneous xenograft models.

Signaling Pathway of UniPR505

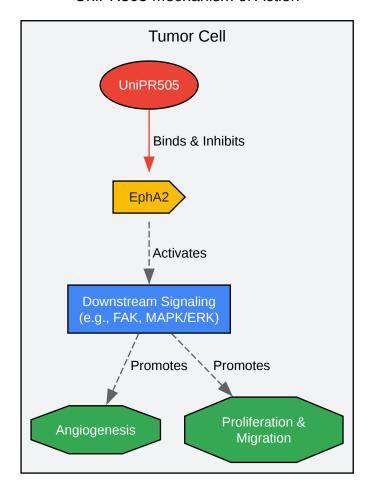
UniPR505 acts as an antagonist to the EphA2 receptor. In many cancer cells, EphA2 is overexpressed and contributes to tumor progression through ligand-independent signaling. **UniPR505** binds to EphA2, inhibiting its phosphorylation and subsequent downstream signaling cascades that promote angiogenesis, cell proliferation, and migration.



In Vivo Efficacy Testing Workflow



UniPR505 Mechanism of Action



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